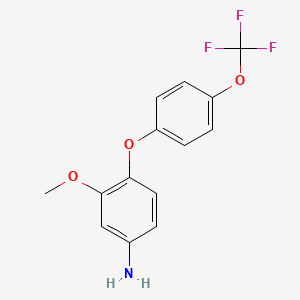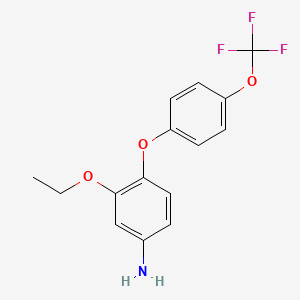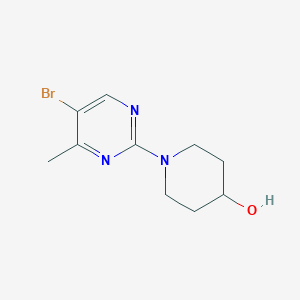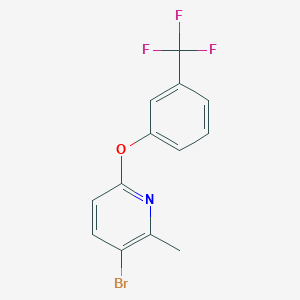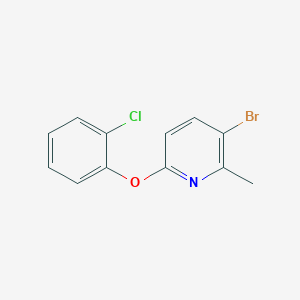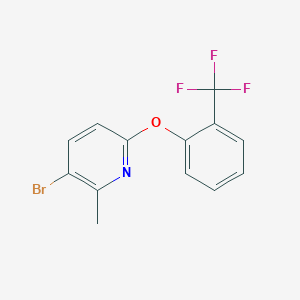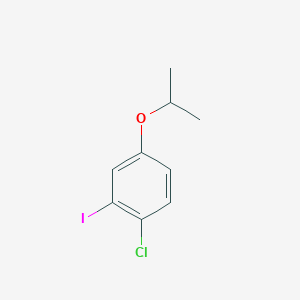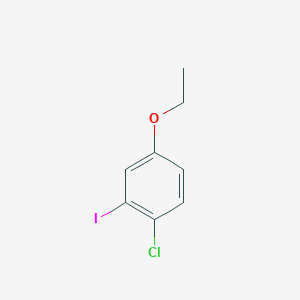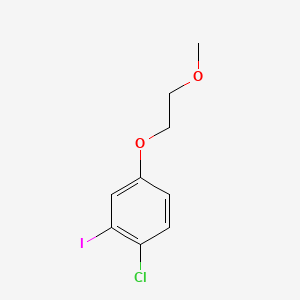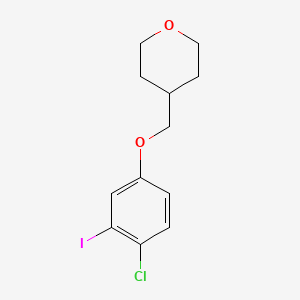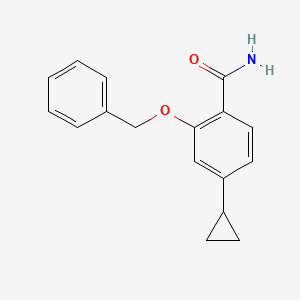
tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl carbamate group attached to a phenoxyethyl chain, which is further substituted with chlorine and iodine atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenoxyethyl halide. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions are mild, and the product is obtained in high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the phenoxyethyl chain. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction: The phenoxyethyl chain can be oxidized or reduced under appropriate conditions. For example, oxidation with potassium permanganate can yield phenoxyacetic acid derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, cesium carbonate, tetrabutylammonium bromide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Substitution: Azido and thiocyanato derivatives.
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Reduced phenoxyethyl derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
科学研究应用
Chemistry: In organic synthesis, tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery and development .
Medicine: In medicinal chemistry, the compound is used to synthesize potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the chemical industry, the compound is used as an intermediate in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.
作用机制
The mechanism of action of tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amine functionalities during multi-step reactions .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
N-tert-Butoxycarbonyl)-4-iodoaniline: Another carbamate derivative with similar protecting group properties.
tert-Butyl (4-iodophenyl)carbamate: A related compound with an iodine substituent on the phenyl ring.
Uniqueness: tert-Butyl (2-(4-chloro-3-iodophenoxy)ethyl)carbamate is unique due to the presence of both chlorine and iodine substituents on the phenoxyethyl chain. This dual substitution enhances its reactivity and allows for a wider range of chemical transformations compared to simpler carbamates.
属性
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-iodophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-9-4-5-10(14)11(15)8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTZSRMEOSATQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
